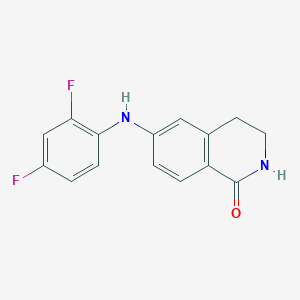
6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of dihydroisoquinolinones This compound is characterized by the presence of a difluoroanilino group attached to the isoquinolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-difluoroaniline and 3,4-dihydroisoquinolin-1(2H)-one.
Coupling Reaction: The key step involves the coupling of 2,4-difluoroaniline with 3,4-dihydroisoquinolin-1(2H)-one under specific reaction conditions. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The difluoroanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Saturated isoquinolinone analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
相似化合物的比较
Similar Compounds
2,4-Difluoroaniline: A precursor in the synthesis of the target compound.
3,4-Dihydroisoquinolin-1(2H)-one: The core structure of the target compound.
Other Dihydroisoquinolinones: Compounds with similar core structures but different substituents.
Uniqueness
6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of the difluoroanilino group, which imparts distinct chemical properties and potential biological activities compared to other dihydroisoquinolinones.
属性
CAS 编号 |
918330-52-6 |
|---|---|
分子式 |
C15H12F2N2O |
分子量 |
274.26 g/mol |
IUPAC 名称 |
6-(2,4-difluoroanilino)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H12F2N2O/c16-10-1-4-14(13(17)8-10)19-11-2-3-12-9(7-11)5-6-18-15(12)20/h1-4,7-8,19H,5-6H2,(H,18,20) |
InChI 键 |
ZDMUSARKQGCUJK-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=O)C2=C1C=C(C=C2)NC3=C(C=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12618862.png)
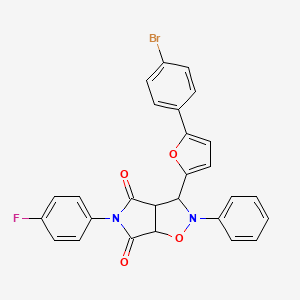
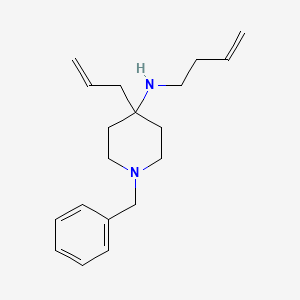
![3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane](/img/structure/B12618887.png)
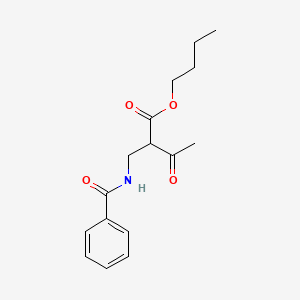
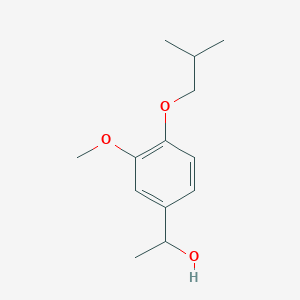
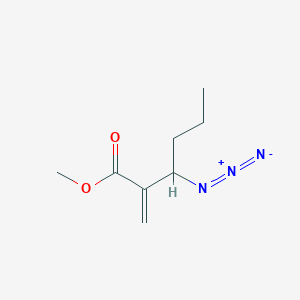
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
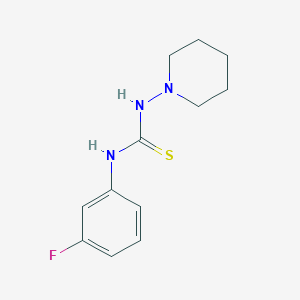
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
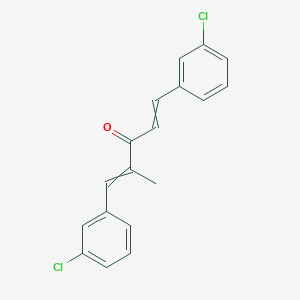
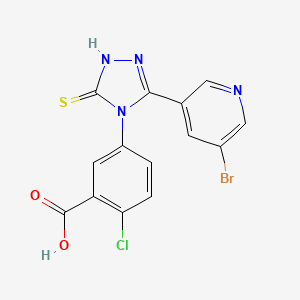
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
